molecular formula C13H18O B14738869 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 5448-23-7

1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B14738869
CAS No.: 5448-23-7
M. Wt: 190.28 g/mol
InChI Key: XNOVQRDWWZNITD-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound belonging to the class of tetrahydronaphthalenols It is characterized by a naphthalene ring that is partially hydrogenated and substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be synthesized through catalytic hydrogenation of naphthalenols. The process involves the use of suitable catalysts such as nickel or palladium under specific conditions of temperature and pressure to achieve the desired hydrogenation .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors where naphthalenols are subjected to hydrogen gas in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, although it is already partially hydrogenated.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used under various conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Further hydrogenated derivatives.

    Substitution: Various substituted naphthalenols depending on the reagents used.

Scientific Research Applications

1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The ethyl and methyl substitutions can affect the compound’s hydrophobic interactions and overall molecular stability .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides distinct steric and electronic effects compared to other similar compounds.

Properties

CAS No.

5448-23-7

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-ethyl-2-methyl-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C13H18O/c1-3-13(14)10(2)8-9-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3

InChI Key

XNOVQRDWWZNITD-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(CCC2=CC=CC=C21)C)O

Origin of Product

United States

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